3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide
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Overview
Description
3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide is a heterocyclic compound that belongs to the class of imidazo[4,5-d][1,7]naphthyridines
Preparation Methods
The synthesis of 3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions, oxidation, and functional group transformations. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[4,5-d][1,7]naphthyridine ring, leading to the formation of various derivatives.
Scientific Research Applications
3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide can be compared with other similar compounds, such as imidazo[2,1-b][1,3]thiazines and imidazo[1,2-a]pyridines . These compounds share structural similarities but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological effects.
Properties
Molecular Formula |
C9H13N4O+ |
---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide |
InChI |
InChI=1S/C9H13N4O/c14-13-6-12-7-1-3-11-8-5-10-4-2-9(7,8)13/h1,3,8,10,12H,2,4-6H2/q+1 |
InChI Key |
CAFJIMSHYBEOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C13C(=CC=N2)NC[N+]3=O |
Origin of Product |
United States |
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